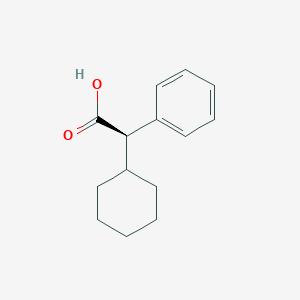

(R)-Cyclohexylphenylacetic acid

Descripción general

Descripción

®-Cyclohexylphenylacetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a cyclohexyl group attached to a phenylacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclohexylphenylacetic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexylphenylacetic acid derivative. This method typically employs chiral catalysts to ensure the desired enantiomeric purity. Another method involves the resolution of racemic mixtures using chiral resolving agents, which can separate the ®-enantiomer from the (S)-enantiomer.

Industrial Production Methods

Industrial production of ®-Cyclohexylphenylacetic acid often involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and enantiomeric purity. The choice of catalysts, reaction conditions, and purification methods are critical factors in optimizing the production efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

®-Cyclohexylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of cyclohexylphenylketone or cyclohexylbenzoic acid.

Reduction: Formation of cyclohexylphenylmethanol or cyclohexylbenzaldehyde.

Substitution: Formation of nitrocyclohexylphenylacetic acid or bromocyclohexylphenylacetic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(R)-Cyclohexylphenylacetic acid serves as a synthetic intermediate in the production of various pharmaceutical compounds. Notably, it has been utilized in the synthesis of:

- Cholecystokinin-B receptor antagonists : These compounds are crucial in treating conditions associated with gastrointestinal motility and are derived from this compound .

- Benzimidazole derivatives : These compounds are recognized as potent AMP-activated protein kinase activators, which play a role in metabolic regulation .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory , analgesic , and antipyretic activities . The compound's low toxicity profile enhances its therapeutic index, making it a candidate for further development in pain management therapies .

Muscarinic Receptor Antagonists

The compound has been explored for its potential as a muscarinic receptor antagonist. These receptors are involved in numerous physiological processes, and antagonists can be beneficial in treating respiratory and gastrointestinal disorders .

Case Studies and Research Findings

Toxicological Profile

Despite its therapeutic benefits, this compound presents certain risks:

Mecanismo De Acción

The mechanism of action of ®-Cyclohexylphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Cyclohexylphenylacetic acid: The enantiomer of ®-Cyclohexylphenylacetic acid with different stereochemistry.

Phenylacetic acid: A simpler analog without the cyclohexyl group.

Cyclohexylacetic acid: A compound with a similar structure but lacking the phenyl group.

Uniqueness

®-Cyclohexylphenylacetic acid is unique due to its specific stereochemistry and the presence of both cyclohexyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications that require chiral specificity and unique structural features.

Actividad Biológica

(R)-Cyclohexylphenylacetic acid (CHPA) is a chiral compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article provides a comprehensive overview of the biological activity of CHPA, including its mechanisms, pharmacological effects, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 218.29 g/mol

- CAS Number : 97942-29-5

The compound features a cyclohexyl group attached to a phenylacetic acid moiety, which contributes to its unique biological properties.

CHPA primarily acts as a modulator of pain and inflammation through several pathways:

- Inhibition of Prostaglandin Synthesis : CHPA has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins that mediate inflammation and pain .

- Antagonism of Muscarinic Receptors : Research indicates that related compounds can act as muscarinic receptor antagonists, which may contribute to their analgesic effects .

- Chiral Discrimination : The (R)-enantiomer exhibits different pharmacokinetic properties compared to its (S)-counterpart, suggesting that stereochemistry plays a significant role in its biological activity .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Activity : Studies have demonstrated that CHPA reduces inflammation in various animal models, showing promise for treating conditions such as arthritis and other inflammatory diseases .

- Analgesic Properties : CHPA has been effective in reducing pain in preclinical trials, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Low Toxicity Profile : The acute oral toxicity of CHPA is relatively low, making it a safer alternative for long-term use compared to other analgesics .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety of this compound:

Propiedades

IUPAC Name |

(2R)-2-cyclohexyl-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJLPPDFIRPBDA-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.